REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:5]([C:6]2([CH3:11])[CH3:10])[CH:4]1[CH3:12].[ClH:13]>CCCCC>[ClH:13].[NH2:1][CH2:2][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:5]([C:6]2([CH3:11])[CH3:10])[CH:4]1[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
NCC1C(C2C(C(C1)C2)(C)C)C
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is passed into the solution at from 0° to 5° C
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1C(C2C(C(C1)C2)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |